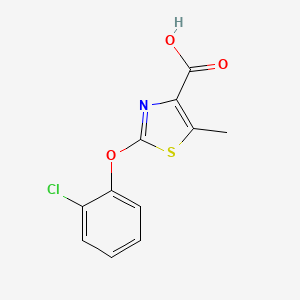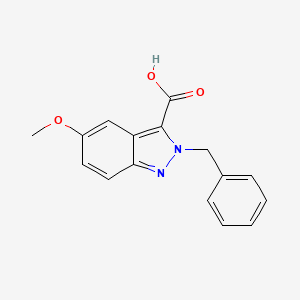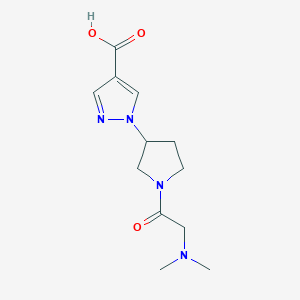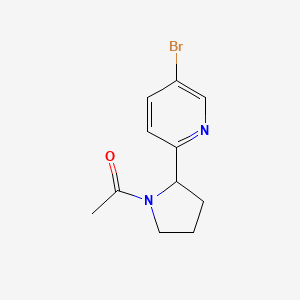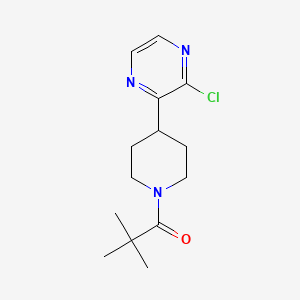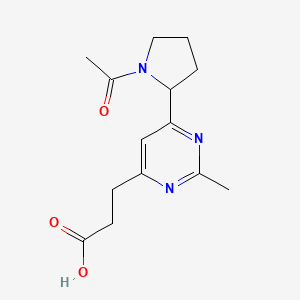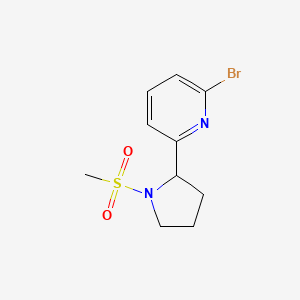
2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine
Descripción general
Descripción
2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13BrN2O2S . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine can be analyzed using its molecular formula C10H13BrN2O2S . More detailed structural information can be obtained from resources like ChemSpider .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The compound 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine has been utilized as a substrate in the synthesis of novel cyanopyridine derivatives. These derivatives have demonstrated significant antibacterial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. The study highlights the potential of these compounds in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Microbiological Activity
Another research avenue explored the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These derivatives showed significant bacteriostatic and antituberculosis activity, underlining the compound's relevance in developing treatments against bacterial infections and tuberculosis (Miszke et al., 2008).
Catalysis in Ethylene Oligomerization
The use of 2-bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine derivatives in nickel(II) complexes has been reported for catalyzing ethylene oligomerization. These complexes have been shown to produce mainly butenes when activated with methylaluminoxane, indicating their potential application in industrial processes related to ethylene oligomerization (Nyamato et al., 2016).
Structural Studies
Research into the crystal and molecular structure of related bromo-substituted pyridine derivatives has provided insights into molecular geometry in the solid state, including intermolecular hydrogen bonding and π-π interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in materials science (Rodi et al., 2013).
Mecanismo De Acción
Target of Action
It’s worth noting that the compound contains a pyrrolidine ring , which is a versatile scaffold in drug discovery and is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its participation in sm cross-coupling reactions suggests it may play a role in the formation of new carbon–carbon bonds .
Propiedades
IUPAC Name |
2-bromo-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-7-3-5-9(13)8-4-2-6-10(11)12-8/h2,4,6,9H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRPPYHGHVLXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)

![3-[6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid](/img/structure/B1399193.png)
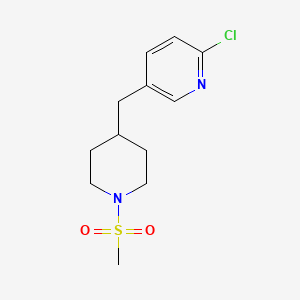


![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
